An In-depth Technical Guide to (2-Ethylphenyl)methanamine: Properties, Synthesis, and Analytical Methodologies
An In-depth Technical Guide to (2-Ethylphenyl)methanamine: Properties, Synthesis, and Analytical Methodologies
Abstract
(2-Ethylphenyl)methanamine, also known as 2-ethylbenzylamine, is a primary amine belonging to the substituted benzylamine class of organic compounds. Its structure, featuring an ethyl group ortho to the aminomethyl substituent on the benzene ring, presents unique steric and electronic properties that make it a valuable building block in synthetic chemistry. This guide provides a comprehensive technical overview of (2-ethylphenyl)methanamine, detailing its chemical structure, physical properties, and key spectral characteristics. We present logical and field-proven synthetic protocols for its preparation, including the reduction of 2-ethylbenzonitrile and the reductive amination of 2-ethylbenzaldehyde. Furthermore, this document outlines standard analytical procedures for its characterization and quality control, discusses its potential applications as a pharmaceutical intermediate, and provides essential safety and handling protocols requisite for its management in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile chemical intermediate.
Chemical Identity and Physical Properties
(2-Ethylphenyl)methanamine is a substituted aromatic amine with a molecular formula of C₉H₁₃N. The core structure consists of a benzene ring substituted with an ethyl group and a methanamine group at the 1 and 2 positions, respectively.
Structure and Identification
The unique ortho-substitution pattern influences the molecule's conformation and reactivity. The presence of the ethyl group adjacent to the aminomethyl moiety introduces steric hindrance that can direct the outcome of chemical reactions at the amine.
Caption: 2D Chemical Structure of (2-Ethylphenyl)methanamine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2-ethylphenyl)methanamine | PubChem |
| Synonyms | 2-ethylbenzylamine, Benzenemethanamine, 2-ethyl- | PubChem |
| CAS Number | 53759-86-7 | PubChem |
| Molecular Formula | C₉H₁₃N | PubChem |
| Molecular Weight | 135.21 g/mol | PubChem |
| SMILES | CCC1=CC=CC=C1CN | PubChem |
| InChIKey | JPYXQNWIQIBLJT-UHFFFAOYSA-N | PubChem |
Physical and Chemical Properties
Experimental physical data for (2-ethylphenyl)methanamine is not widely published. The data presented below includes computed values from reliable databases and experimental data for the closely related isomer, N-ethylbenzylamine, for comparative purposes. It is critical for researchers to experimentally determine these values for their specific batches.
Table 2: Physical and Computed Properties
| Property | Value (Predicted/Analog) | Notes | Source |
| Boiling Point | ~191-204 °C | Estimated based on isomers N-ethylbenzylamine (191-194 °C) and α-ethylbenzylamine (204 °C). | Sigma-Aldrich |
| Density | ~0.91-0.94 g/mL at 25 °C | Estimated based on isomers N-ethylbenzylamine (0.909 g/mL) and α-ethylbenzylamine (0.938 g/mL). | Sigma-Aldrich |
| Refractive Index | ~1.51-1.52 (at 20 °C) | Estimated based on isomers N-ethylbenzylamine (n20/D 1.511) and α-ethylbenzylamine (n20/D 1.519). | Sigma-Aldrich |
| XLogP3 | 1.6 | Computed value, indicating moderate lipophilicity. | PubChem |
| Topological Polar Surface Area | 26 Ų | Computed value. | PubChem |
| Hydrogen Bond Donor Count | 1 | Computed value. | PubChem |
| Hydrogen Bond Acceptor Count | 1 | Computed value. | PubChem |
Synthesis Methodologies
The synthesis of (2-ethylphenyl)methanamine can be achieved through several established routes in organic chemistry. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two common and reliable methods are the reduction of the corresponding nitrile and the reductive amination of the corresponding aldehyde.
Method 1: Reduction of 2-Ethylbenzonitrile
This is a high-yield, straightforward approach where the nitrile functional group is reduced to a primary amine. Strong hydride reagents like lithium aluminum hydride (LAH) are highly effective for this transformation.[1] Alternatively, catalytic hydrogenation offers a milder, albeit potentially slower, alternative.[2][3]
Caption: Synthetic pathway via nitrile reduction.
Experimental Protocol: LAH Reduction of 2-Ethylbenzonitrile
-
Warning: Lithium aluminum hydride reacts violently with water and is corrosive.[4] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2-ethylbenzonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water (X mL) dropwise to quench the excess LAH, followed by 15% aqueous sodium hydroxide solution (X mL), and then water again (3X mL), where X is the mass of LAH in grams. This sequence (Fieser workup) is crucial for generating a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting slurry for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield (2-ethylphenyl)methanamine as a colorless to pale yellow liquid.
Method 2: Reductive Amination of 2-Ethylbenzaldehyde
Reductive amination is a versatile method for forming amines from carbonyl compounds.[5][6][7][8] In this "one-pot" process, 2-ethylbenzaldehyde is first condensed with an ammonia source to form an intermediate imine, which is then immediately reduced in situ to the primary amine.
Caption: Synthetic pathway via reductive amination.
Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride
-
Warning: Sodium cyanoborohydride is toxic. Acidic conditions can generate highly toxic hydrogen cyanide gas. The reaction should be performed in a well-ventilated fume hood.
-
Reaction Setup: To a solution of 2-ethylbenzaldehyde (1.0 eq.) in methanol, add ammonium acetate (5-10 eq.). Stir the mixture at room temperature.
-
Reducing Agent Addition: After 30 minutes, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the solution. Note: The pH should be maintained between 6 and 7 to ensure selective reduction of the iminium ion over the aldehyde.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the reaction and decompose any remaining reducing agent (perform in a fume hood). Basify the solution to a pH > 10 with aqueous sodium hydroxide.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
While a publicly available, verified full dataset for (2-ethylphenyl)methanamine is scarce, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds. Experimental verification is mandatory for any synthesized batch.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -CH₂- (ethyl) | ~2.7 ppm (quartet) | Benzylic protons deshielded by the aromatic ring. |
| -CH₃ (ethyl) | ~1.2 ppm (triplet) | Standard alkyl region. | |
| -CH₂- (amine) | ~3.8 ppm (singlet) | Benzylic protons adjacent to an electronegative nitrogen atom. | |
| Ar-H | ~7.1-7.4 ppm (multiplet) | Protons on the substituted aromatic ring. | |
| -NH₂ | ~1.5-3.0 ppm (broad singlet) | Chemical shift is variable and concentration-dependent; exchanges with D₂O. | |
| ¹³C NMR | Aromatic C | ~125-145 ppm | Six distinct signals are expected due to asymmetric substitution. |
| -CH₂- (amine) | ~45 ppm | Benzylic carbon attached to nitrogen. | |
| -CH₂- (ethyl) | ~25 ppm | Alkyl carbon. | |
| -CH₃ (ethyl) | ~15 ppm | Alkyl carbon. | |
| FTIR | N-H Stretch | 3300-3400 cm⁻¹ (two bands) | Characteristic for a primary amine (-NH₂). |
| C(sp³)-H Stretch | 2850-2970 cm⁻¹ | Aliphatic C-H bonds of the ethyl and methylene groups. | |
| C=C Stretch | 1450-1600 cm⁻¹ | Aromatic ring stretching vibrations. | |
| N-H Bend | 1590-1650 cm⁻¹ | Scissoring vibration of the primary amine. | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 135 | Corresponds to the molecular weight. |
| Base Peak | m/z = 120 | Loss of the amine group ([M-NH₂]⁺). | |
| Other Fragments | m/z = 106 | Loss of the ethyl group ([M-CH₂CH₃]⁺). |
Analytical Methods
Quality control and reaction monitoring require robust analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard techniques for the analysis of benzylamine derivatives.[9][10][11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal method for assessing the purity of (2-ethylphenyl)methanamine and identifying reaction byproducts.
Workflow: GC-MS Purity Analysis
Caption: General workflow for GC-MS analysis of (2-ethylphenyl)methanamine.
-
Typical GC Conditions:
-
Column: Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is suitable for quantitative analysis and purity determination, especially for tracking conversions in synthesis reactions.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure protonation of the amine and good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Causality: The acidic modifier is crucial. Without it, the basic amine can interact with residual silanols on the silica support, leading to severe peak tailing and poor reproducibility.
-
Applications in Research and Drug Development
Substituted benzylamines are a common structural motif in medicinal chemistry.[14] They serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. The primary amine handle of (2-ethylphenyl)methanamine allows for straightforward derivatization to form amides, sulfonamides, secondary and tertiary amines, and for its incorporation into heterocyclic ring systems.
While specific, high-profile applications of the 2-ethyl isomer are not broadly documented in publicly accessible literature, its structural features suggest potential utility as an intermediate in several areas:
-
Scaffold for Novel Ligands: The phenethylamine backbone is a well-known pharmacophore. The specific ortho-ethyl substitution can be used to probe steric pockets in enzyme active sites or receptors, potentially leading to enhanced selectivity or potency of a drug candidate.
-
Precursor for Heterocyclic Synthesis: Benzylamines are common starting materials for the synthesis of isoquinolines and other nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.[15]
-
Combinatorial Chemistry: As a primary amine, it is well-suited for use in combinatorial libraries to rapidly generate a diverse set of compounds for high-throughput screening.
Safety, Handling, and Storage
(2-Ethylphenyl)methanamine is classified as a hazardous substance and requires careful handling to mitigate risks.
Hazard Identification
Based on aggregated GHS data, (2-ethylphenyl)methanamine is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
The compound is corrosive and should be handled with appropriate engineering controls and personal protective equipment.[16][17][18]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[16][19] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure no skin is exposed.
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
-
Store separately from acidic compounds to prevent violent reactions.[20]
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